5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine
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Overview
Description
5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a dimethylamino group, and a thiomorpholine ring attached to a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed through a cyclization reaction involving a suitable thiol and an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-thiomorpholinopyrimidine: Lacks the dimethylamino group.
N,N-dimethyl-2-thiomorpholinopyrimidine: Lacks the fluorine atom.
2-thiomorpholinopyrimidine: Lacks both the fluorine atom and the dimethylamino group
Uniqueness
5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine is unique due to the presence of both the fluorine atom and the dimethylamino group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
IUPAC Name |
5-fluoro-N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4S/c1-14(2)9-8(11)7-12-10(13-9)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZRVYLXLNYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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